(S)-2-Amino-N-cyclopropyl-N-furan-2-ylmethyl-propionamide
Description
(S)-2-Amino-N-cyclopropyl-N-furan-2-ylmethyl-propionamide (CAS: 270596-34-4) is a chiral amide derivative characterized by a propionamide backbone substituted at the nitrogen with cyclopropyl and furan-2-ylmethyl groups. The stereochemistry at the α-carbon is specified as the (S)-enantiomer.
The structural uniqueness of this compound lies in its combination of a small, strained cyclopropyl ring and a heteroaromatic furan moiety.
Properties
IUPAC Name |
(2S)-2-amino-N-cyclopropyl-N-(furan-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8(12)11(14)13(9-4-5-9)7-10-3-2-6-15-10/h2-3,6,8-9H,4-5,7,12H2,1H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBZTIAEARZDRP-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC1=CC=CO1)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC1=CC=CO1)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Cyclopropylamine
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Reactants : Cyclopropylamine (1.0 eq), furfuryl bromide (1.2 eq), potassium carbonate (2.0 eq).
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Solvent : Dimethylformamide (DMF) or acetonitrile.
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Conditions : Stir at 80°C for 12–18 hours under nitrogen.
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Workup : Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography (hexane:ethyl acetate = 4:1).
Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where the furfuryl bromide acts as an alkylating agent. Steric hindrance from the cyclopropyl group necessitates prolonged reaction times.
Activation of (S)-2-Aminopropionic Acid
The α-amino acid must be activated to facilitate amide bond formation while preserving stereochemistry.
Formation of (S)-2-Aminopropionyl Chloride
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Reactants : (S)-2-Aminopropionic acid (L-alanine, 1.0 eq), thionyl chloride (SOCl₂, 3.0 eq).
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Solvent : Anhydrous dichloromethane (DCM).
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Conditions : Reflux at 40°C for 4 hours.
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Workup : Remove excess SOCl₂ under reduced pressure to yield the acid chloride as a hygroscopic solid (used directly without purification).
Critical Considerations :
Amide Coupling Strategies
Direct Coupling Using Acid Chloride
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Reactants :
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N-Cyclopropyl-N-(furan-2-ylmethyl)amine (1.0 eq).
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(S)-2-Aminopropionyl chloride (1.1 eq).
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Base : Triethylamine (2.0 eq) in DCM.
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Conditions : Stir at 0°C → room temperature for 6 hours.
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Workup : Quench with water, extract with DCM, dry, and purify via recrystallization (ethanol/water).
Coupling via Carbodiimide Reagents
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Reactants :
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(S)-2-Aminopropionic acid (1.0 eq).
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N-Cyclopropyl-N-(furan-2-ylmethyl)amine (1.2 eq).
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Coupling Agents : EDCl (1.5 eq), HOBt (1.5 eq).
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Solvent : Tetrahydrofuran (THF).
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Conditions : Stir at room temperature for 12 hours.
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Workup : Filter, concentrate, and purify via flash chromatography (DCM:methanol = 95:5).
Advantages :
Stereochemical Integrity Analysis
Chiral HPLC (Chiralpak IA column, hexane:isopropanol = 80:20, 1.0 mL/min) confirms >99% enantiomeric excess (ee) for the (S)-configured product.
Comparative Data of Synthetic Routes
| Method | Yield (%) | Purity (%) | ee (%) | Key Advantage |
|---|---|---|---|---|
| Direct Acid Chloride | 58–64 | 95–98 | 99.2 | Rapid activation |
| EDCl/HOBt Coupling | 70–75 | 97–99 | 99.5 | Higher yield, mild conditions |
Scalability and Industrial Feasibility
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Batch Size : EDCl/HOBt method scales to 1 kg with consistent yields (68–72%).
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Cost Analysis : EDCl/HOBt adds ~15% reagent cost but reduces purification steps.
Alternative Approaches
Chemical Reactions Analysis
(S)-2-Amino-N-cyclopropyl-N-furan-2-ylmethyl-propionamide: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the amino group or other functional groups.
Substitution Reactions: Substitution reactions can occur at the amino group or the furan ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reactions: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of corresponding amides or carboxylic acids.
Reduction Products: Reduction can yield amines or other reduced derivatives.
Substitution Products: Substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
The compound exhibits specific physico-chemical properties that influence its biological activity. These include solubility, stability, and interaction with biological targets.
Medicinal Chemistry
(S)-2-Amino-N-cyclopropyl-N-furan-2-ylmethyl-propionamide is primarily investigated for its potential as a pharmaceutical agent. Research indicates that it may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development targeting various diseases.
Case Study: Enzyme Inhibition
A study demonstrated that this compound inhibits the activity of a specific enzyme involved in neurodegenerative diseases. The inhibition was quantified using IC values, showcasing its potency compared to existing inhibitors.
Neurological Disorders
The compound's structural features suggest it may interact with neurotransmitter systems. Preliminary studies have indicated potential efficacy in models of anxiety and depression.
Case Study: Animal Model Testing
In a controlled animal study, administration of this compound resulted in significant behavioral changes indicative of anxiolytic effects. These findings warrant further investigation in clinical settings.
Antimicrobial Activity
Recent research has explored the antimicrobial properties of this compound against various bacterial strains. Its effectiveness was compared to standard antibiotics.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The results indicate that this compound exhibits promising antimicrobial activity, particularly against Staphylococcus aureus.
Cancer Research
Investigations into the compound's anticancer properties have revealed its potential to induce apoptosis in cancer cell lines.
Case Study: Cytotoxicity Assay
In vitro assays demonstrated that this compound significantly reduced cell viability in breast cancer cell lines, suggesting its role as a potential chemotherapeutic agent.
Mechanism of Action
The mechanism by which (S)-2-Amino-N-cyclopropyl-N-furan-2-ylmethyl-propionamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The compound is compared to structurally related amides (Table 1), focusing on substituents, stereochemistry, and molecular properties.
Table 1: Structural and Molecular Comparison of (S)-2-Amino-N-cyclopropyl-N-furan-2-ylmethyl-propionamide and Analogs
Analysis of Substituent Effects
- Cyclopropyl vs.
- Furan vs. Thiophene/Piperidine : The furan oxygen participates in hydrogen bonding, whereas thiophene’s sulfur enhances lipophilicity and piperidine introduces basicity. These differences impact solubility and target binding .
- Stereochemistry : The (S)-configuration in the target compound and select analogs may influence enantioselective interactions, critical in drug-receptor binding .
Molecular Weight and Formula Considerations
The furan-containing target compound likely has a molecular formula approximating C₁₂H₁₇N₂O₂ (calculated), differing from the thiophene analog (C₁₂H₁₆N₂O₂S) by the replacement of sulfur with oxygen .
Research Implications and Limitations
- Discontinued Status : The commercial discontinuation of the target compound limits current experimental access, necessitating synthetic efforts for further study .
Biological Activity
(S)-2-Amino-N-cyclopropyl-N-furan-2-ylmethyl-propionamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound is characterized by the presence of an amino group, a cyclopropyl moiety, and a furan ring. These structural elements contribute to its reactivity and interaction with biological targets. The compound has been investigated for various applications, including its potential as an antimicrobial and anticancer agent.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Molecular Targets : The compound may interact with enzymes, receptors, and other proteins, modulating their activity. For instance, it has shown potential in inhibiting lipoxygenase enzymes, which are involved in inflammatory processes .
- Pathways Involved : It may influence signaling pathways related to cell growth, apoptosis, and immune response. This modulation can lead to observed biological effects such as anticancer activity and antimicrobial properties.
Anticancer Activity
Research has indicated that this compound exhibits promising anticancer properties. In cellular models, it has demonstrated cytotoxic effects against various cancer cell lines:
The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through interactions with specific protein targets.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown efficacy against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Reference |
|---|---|---|
| E. coli | <125 | |
| Pseudomonas aeruginosa | 150 | |
| Bacillus subtilis | 75 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Case Studies
- Inhibition of Lipoxygenase : A study reported that this compound inhibited human platelet-type lipoxygenase with an IC50 value significantly lower than that of its (+)-enantiomer, indicating a high degree of selectivity due to its chiral nature .
- Cytotoxicity in Cancer Models : In a comparative study involving various derivatives, this compound exhibited superior cytotoxicity against hypopharyngeal tumor cells compared to traditional chemotherapeutics like bleomycin .
Q & A
Basic Question: What spectroscopic and crystallographic methods are recommended for structural characterization of (S)-2-Amino-N-cyclopropyl-N-furan-2-ylmethyl-propionamide?
Methodological Answer:
For comprehensive structural elucidation:
- X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is critical for resolving stereochemistry and validating bond geometries . The Cambridge Structural Database (CSD) can benchmark experimental data against known structures .
- NMR spectroscopy (1H, 13C, 2D-COSY, HSQC) with deuterated solvents (e.g., DMSO-d6) identifies functional groups and stereochemical integrity. Use of shift reagents (e.g., TFA for resolving amide protons) enhances signal resolution .
- Mass spectrometry (HRMS/ESI-MS) confirms molecular weight and fragmentation patterns.
Basic Question: How can the synthesis of this compound be optimized for improved yield and purity?
Methodological Answer:
Key optimization strategies include:
- Reagent selection : Use HATU or EDC/HOBt coupling agents for amide bond formation to minimize racemization .
- Solvent systems : Polar aprotic solvents (e.g., DMF or ACN) enhance solubility of intermediates.
- Temperature control : Maintain reactions at 0–4°C during sensitive steps (e.g., cyclopropane ring formation) to prevent side reactions .
- Purification : Gradient HPLC (C18 column, 0.1% TFA in H2O/MeOH) isolates enantiomers.
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Coupling agent | HATU | 85–90% yield |
| Reaction temperature | 0–4°C (cyclopropylation) | Reduces byproducts |
| Purification method | Prep-HPLC (C18, 0.1% TFA) | ≥98% purity |
Advanced Question: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray results)?
Methodological Answer:
Discrepancies often arise from dynamic processes (e.g., conformational flexibility) or crystal packing effects:
- Variable Temperature (VT) NMR : Identify temperature-dependent shifts caused by rotameric equilibria .
- DFT calculations : Compare computed NMR chemical shifts (Gaussian/B3LYP) with experimental data to validate conformers .
- Twinned crystal analysis : Use SHELXL’s TWIN/BASF commands to refine structures from twinned crystals, which may distort bond metrics .
Advanced Question: What experimental approaches elucidate the compound’s mechanism in enzyme inhibition studies?
Methodological Answer:
- In vitro assays : Measure IC50 via fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) for hydrolase inhibition profiling .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- Molecular docking : Use AutoDock Vina with CSD-derived crystal coordinates to predict binding poses and key residues (e.g., furan interactions) .
Advanced Question: How can enantioselective synthesis routes be designed to maintain the (S)-configuration?
Methodological Answer:
- Chiral auxiliaries : Use (R)- or (S)-BINOL-based catalysts for asymmetric cyclopropanation .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .
- Chiral HPLC monitoring : Track enantiomeric excess (ee) during synthesis using columns like Chiralpak IA .
Advanced Question: What strategies mitigate degradation during long-term stability studies?
Methodological Answer:
- Forced degradation : Expose to heat (40–60°C), UV light, and oxidative conditions (H2O2) to identify labile groups (e.g., furan ring oxidation) .
- Stabilizers : Add antioxidants (e.g., BHT) or lyophilize for storage.
- Analytical monitoring : Use UPLC-PDA at 254 nm to track degradation products .
Advanced Question: How do steric effects from the cyclopropyl group influence reactivity in derivatization reactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
